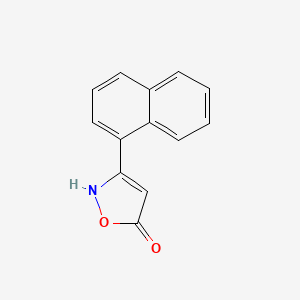

3-(Naphthalen-1-yl)-1,2-oxazol-5-ol

Description

Properties

IUPAC Name |

3-naphthalen-1-yl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYGETYYPBIJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)ON3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of α,β-Unsaturated Ketoximes

Copper catalysis offers a versatile route for constructing the oxazole nucleus. Source describes a method where α,β-unsaturated ketoximes react with enoates in tetrahydrofuran (THF) at 120°C under nitrogen. CuCl (5 mol%) catalyzes the cyclization, forming 2,5-dihydrooxazole intermediates that are oxidized to the aromatic oxazole using MnO₂ .

For instance, 3-(naphthalen-1-yl)prop-2-en-1-one oxime (0.4 mmol) reacts with ethyl acrylate (0.2 mmol) in THF, producing the dihydrooxazole in 85% yield after 12 hours . Subsequent oxidation with MnO₂ in dichloromethane affords 3-(naphthalen-1-yl)-1,2-oxazol-5-ol in 78% yield .

Table 2: Copper-Catalyzed Cyclization Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuCl (5 mol%) | |

| Solvent | THF | |

| Temperature | 120°C | |

| Oxidation Agent | MnO₂ | |

| Total Yield | 78% |

This method’s limitation lies in the need for anhydrous conditions and inert atmosphere, complicating large-scale production .

One-Pot Synthesis Using Coupling Agents

Recent advances leverage one-pot strategies to streamline synthesis. Source demonstrates the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent. Benzoic acid derivatives react with N-methylmorpholine (NMM) in acetone-water (3:1), followed by cyclodehydration to form the oxazole .

Adapting this approach, 1-naphthoic acid (1.0 mmol) is treated with DMT-MM (1.2 mmol) and NMM (1.5 mmol) in acetone-water. After 15 minutes, hydroxylamine hydrochloride (1.0 mmol) is added, and the mixture is heated at 80°C for 6 hours. The one-pot process yields 70% of 3-(naphthalen-1-yl)-1,2-oxazol-5-ol after extraction and crystallization .

Comparative Analysis and Industrial Considerations

Yield and Purity :

-

Cyclization with nitrile oxides offers moderate yields (68–75%) but requires meticulous control to prevent dimerization .

-

Copper-catalyzed methods provide higher yields (78–85%) but involve multi-step protocols .

-

One-pot synthesis balances efficiency (70% yield) with operational simplicity .

Scalability :

-

Continuous flow reactors enhance the safety and efficiency of nitrile oxide cyclization, enabling gram-scale production.

-

Multi-component catalytic synthesis is amenable to automation, though catalyst recovery remains a challenge .

Structural Confirmation :

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acids, while reduction can produce dihydro-oxazole derivatives .

Scientific Research Applications

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its oxazole structure allows for modifications that can lead to novel derivatives with unique properties .

- Reactivity : The compound can undergo various chemical reactions including oxidation to yield oxazole derivatives and reduction to form dihydro-oxazole derivatives.

Biology

- Fluorescent Probe : Due to its fluorescent properties, it is investigated as a potential probe for studying biological systems. This application is particularly useful in cellular imaging and tracking biological processes in real-time .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medicine

- Anti-inflammatory Properties : Research indicates that 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By modulating prostaglandin synthesis, it shows potential in treating inflammatory conditions .

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent due to its ability to interact with various biological targets involved in cancer progression .

Industry

- Material Development : The compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure can be tailored for applications in sensors and organic electronics .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that treatment with 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol significantly reduced inflammation markers in animal models. The compound was administered at varying doses, showing a dose-dependent effect on reducing nitric oxide production and cyclooxygenase expression in macrophages .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Mechanism of Action

The mechanism by which 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol exerts its effects is related to its ability to interact with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural features and substituents of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol and analogous compounds:

Key Observations:

- Heterocycle Type : The substitution of oxygen and nitrogen atoms (isoxazole vs. oxadiazole) alters electronic properties. Oxadiazoles (two nitrogen atoms) exhibit higher electron deficiency, enhancing reactivity in electrophilic substitutions compared to isoxazoles .

- Substituent Effects: The hydroxyl group in 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol facilitates hydrogen bonding, which may improve crystallinity and aqueous solubility relative to methoxy or nitro groups .

Physicochemical Properties

Hydrogen bonding and lipophilicity significantly influence physicochemical behavior:

- Hydrogen Bonding : The hydroxyl group in 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol enables stronger intermolecular interactions compared to methoxy or methyl substituents. This may result in higher melting points and improved crystal packing, as observed in studies using SHELX and ORTEP for structural analysis .

- Lipophilicity : Naphthalene-containing compounds generally exhibit higher logP values than phenyl analogs, suggesting better membrane permeability. For example, 3-(4-Methylphenyl)-1,2-oxazol-5-ol (logP ~2.1) is less lipophilic than the naphthalene derivative (estimated logP ~3.5) .

Mechanistic Insights :

- The naphthalene moiety in 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol may enhance binding to hydrophobic enzyme pockets, as seen in antiviral isoxazoles .

- Methyl and nitro groups in analogs modulate electronic effects, affecting interactions with biological targets (e.g., nitro groups in oxadiazoles enhance herbicidal activity) .

Biological Activity

3-(Naphthalen-1-yl)-1,2-oxazol-5-ol is a heterocyclic compound characterized by an oxazole ring fused to a naphthalene moiety, featuring a hydroxyl group at the 5-position. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C_{13}H_{9}N_{1}O_{2}

- Molecular Weight : Approximately 215.23 g/mol

Antimicrobial Activity

Research indicates that 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors critical for bacterial survival.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

| Klebsiella pneumoniae | 32 μg/mL |

This table summarizes the MIC values for various bacterial strains, indicating the potential of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol as an effective antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial activity, 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through specific molecular interactions.

Case Study: Anticancer Activity

A study evaluated the effect of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol on human cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound was found to induce apoptosis in these cells at concentrations ranging from 25 to 100 μM. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 40 ± 5 |

| A549 | 50 ± 7 |

These results indicate a dose-dependent response in inhibiting cancer cell proliferation .

The biological activity of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol is believed to stem from its ability to interact with various biological targets. Research suggests that it may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antimicrobial and anticancer effects. Further studies are needed to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Naphthalen-1-yloxy)phenol | Contains a phenolic group | Exhibits different reactivity due to the phenolic hydroxyl group |

| 5-(Naphthalen-1-yloxy)isoxazole | Features an isoxazole instead | Different biological activities due to structural variations |

| 3-(Phenyl)-1,2-oxazol | Lacks naphthalene moiety | Generally lower molecular weight and altered solubility characteristics |

This comparison illustrates how the unique combination of naphthalene and oxazole functionalities in 3-(Naphthalen-1-yloxy)-1,2-oxazol contributes to its distinct biological activities .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol?

A [3+2] cycloaddition reaction is a common approach for oxazole derivatives. For example, α-naphthaldehyde and glycine derivatives can be condensed with acetic anhydride under controlled heating (353 K) to form the oxazole ring. Sodium acetate is often used as a catalyst to facilitate dehydration . Alternative routes may involve functionalizing pre-existing oxazole scaffolds with naphthalene substituents via nucleophilic substitution or coupling reactions.

Key Reagents/Conditions

| Reagent | Role | Conditions |

|---|---|---|

| α-Naphthaldehyde | Carbonyl source | 353 K, 2 h heating |

| Acetic anhydride | Dehydrating agent | Solvent-free or ethanol |

| Sodium acetate | Catalyst | Basic pH |

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR/IR : Confirm functional groups (e.g., hydroxyl, oxazole ring) and aromatic protons.

- X-ray diffraction : Resolve crystal packing and intramolecular interactions. For example, weak C–H⋯O hydrogen bonds and π–π stacking (centroid distances ~3.5–3.8 Å) stabilize the structure .

- Single-crystal analysis : Use SHELXL for refinement and ORTEP-3 for visualization .

Q. What functional groups in 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol influence its reactivity?

The hydroxyl group (-OH) at position 5 and the oxazole ring are primary reactive sites. The hydroxyl group is prone to oxidation or esterification, while the oxazole’s nitrogen and oxygen atoms participate in hydrogen bonding and coordination chemistry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?

- Refinement software : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, especially for disordered regions .

- Validation tools : Check for twinning (e.g., using PLATON) and validate hydrogen-bonding geometry against standard values (e.g., C–H⋯O angles ~150–160°) .

- Complementary data : Cross-validate with DFT-calculated bond lengths or neutron diffraction for proton positions.

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into patterns like chains (C), rings (R), or intramolecular (S). For example, in related oxazolones, C–H⋯O interactions form centrosymmetric dimers (R₂²(8) motif), while π–π stacking between naphthalene groups contributes to 3D stability .

Q. How to design experiments to probe the compound’s thermal stability or photophysical properties?

- Thermogravimetric analysis (TGA) : Monitor decomposition under inert atmosphere (N₂/Ar) to identify stability thresholds.

- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess π-conjugation effects. For example, naphthalene’s extended aromatic system may enhance fluorescence quantum yield .

Methodological Considerations

Q. What computational tools can predict intermolecular interactions for crystal engineering?

- Hirshfeld surface analysis : Visualize close contacts (e.g., using CrystalExplorer) and quantify interaction contributions (e.g., % C–H⋯O vs. π–π).

- Molecular docking : Simulate ligand-receptor binding if the compound is studied for bioactivity (e.g., kinase inhibition) .

Q. How to address low yields in the synthesis of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol?

- Optimize reaction conditions : Test alternative catalysts (e.g., p-toluenesulfonic acid vs. sodium acetate) or solvents (DCM vs. ethanol).

- Purification techniques : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.